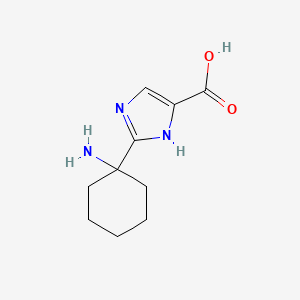

2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylic acid

CAS No.: 1049605-21-1

Cat. No.: VC11648248

Molecular Formula: C10H15N3O2

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049605-21-1 |

|---|---|

| Molecular Formula | C10H15N3O2 |

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | 2-(1-aminocyclohexyl)-1H-imidazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C10H15N3O2/c11-10(4-2-1-3-5-10)9-12-6-7(13-9)8(14)15/h6H,1-5,11H2,(H,12,13)(H,14,15) |

| Standard InChI Key | OOMFQOPPOSMFJB-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)(C2=NC=C(N2)C(=O)O)N |

| Canonical SMILES | C1CCC(CC1)(C2=NC=C(N2)C(=O)O)N |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylic acid features a five-membered imidazole ring substituted at the 2-position with a 1-aminocyclohexyl group and at the 4-position with a carboxylic acid functional group. The IUPAC name for this compound is 2-(1-aminocyclohexyl)-1H-imidazole-5-carboxylic acid, reflecting its substitution pattern. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 209.24 g/mol |

| InChI Key | OOMFQOPPOSMFJB-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)(C2=NC=C(N2)C(=O)O)N |

| PubChem CID | 28819301 |

The cyclohexylamine group introduces conformational rigidity, while the carboxylic acid enables derivatization into esters, amides, or salts, enhancing its utility in synthetic chemistry .

Synthesis Methods

Multi-Step Organic Synthesis

The synthesis of 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylic acid typically involves condensation reactions between imidazole-4-carboxylic acid derivatives and aminocyclohexane precursors. A common approach utilizes:

-

Condensation: Reacting imidazole-4-carboxylic acid with 1-aminocyclohexane in the presence of a coupling agent such as -dicyclohexylcarbodiimide (DCC) or -ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Catalysis: Acid or base catalysts (e.g., , ) to optimize reaction efficiency.

-

Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate solubility and reaction homogeneity .

A patent by US4672128A details analogous methods for synthesizing imidazole-4-carboxylic acids, emphasizing the role of alkali metal salts in stabilizing intermediates . For instance, treating imidazole derivatives with carbon dioxide under basic conditions yields carboxylated products, which can be acidified to isolate the free carboxylic acid .

Purification and Characterization

Post-synthesis purification often employs recrystallization or chromatography (e.g., silica gel column chromatography). Analytical techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy confirm structural integrity.

Chemical Properties and Reactivity

Acid-Base Behavior

The carboxylic acid group () confers water solubility at physiological pH, while the amine group () enables protonation under acidic conditions. This amphoteric behavior facilitates the formation of zwitterionic structures in aqueous solutions.

Biological and Chemical Applications

Medicinal Chemistry

Imidazole derivatives are renowned for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities. While specific biological data for 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylic acid remain limited, structural analogs have demonstrated:

-

Antimicrobial Activity: Imidazole rings disrupt microbial cell membranes via interactions with sterol components.

-

Enzyme Inhibition: Carboxylic acid groups coordinate with metal ions in enzyme active sites, as seen in histone deacetylase (HDAC) inhibitors .

A study in the Journal of Medicinal Chemistry highlights 1,2-diarylimidazole-4-carboxamides as cannabinoid receptor (CB1) antagonists, underscoring the therapeutic potential of imidazole-carboxylic acid hybrids in treating obesity and metabolic disorders .

Materials Science

The compound’s rigid cyclohexyl group and hydrogen-bonding capacity make it a candidate for:

-

Coordination Polymers: Self-assembly with metal ions (e.g., , ) generates porous frameworks for gas storage or catalysis.

-

Supramolecular Chemistry: Carboxylic acid groups facilitate π-π stacking and hydrogen bonding, enabling the design of molecular crystals with tailored properties.

Research Findings and Future Directions

Structure-Activity Relationships (SAR)

Modifications to the cyclohexylamine or carboxylic acid moieties significantly alter bioactivity. For example:

-

Cyclohexyl Substituents: Bulky groups enhance receptor binding affinity by occupying hydrophobic pockets .

-

Carboxylic Acid Bioisosteres: Replacing the acid with tetrazoles or sulfonamides improves metabolic stability .

Kinetic Profiling

Recent advances in binding kinetics analysis reveal that imidazole-carboxylic acid derivatives with prolonged receptor residence times (e.g., compound 28 in ) exhibit insurmountable antagonism, making them promising candidates for long-acting therapeutics .

Computational Modeling

Molecular docking studies using the human CB1 receptor crystal structure (PDB: 5TGZ) predict that the aminocyclohexyl group forms van der Waals interactions with transmembrane helices, while the carboxylic acid hydrogen-bonds with Ser383 . These insights guide rational drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume